Ethane, 1,1-di-o-tolyl- is an organic compound with the molecular formula and a molecular weight of approximately 218.31 g/mol. This compound features two o-tolyl groups attached to a central ethane backbone. The presence of the o-tolyl groups, which are derived from toluene, contributes to the compound's unique structural and chemical properties. Ethane, 1,1-di-o-tolyl- is characterized by its aromatic nature due to the benzene rings in the o-tolyl groups, which enhances its stability and reactivity in various chemical processes .
Ethane, 1,1-di-o-tolyl- can be synthesized through several methods:
Ethane, 1,1-di-o-tolyl- has potential applications in various fields:
Interaction studies involving Ethane, 1,1-di-o-tolyl- focus on its reactivity with other chemical species. These studies often explore:
Ethane, 1,1-di-o-tolyl- shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Formula | Key Features |
|---|---|---|
| Ethylene glycol | Simple diol used primarily as an antifreeze | |
| Toluene | Aromatic hydrocarbon; a precursor for many chemicals | |
| Diphenyl ether | Ether compound used as a solvent and in plastics | |
| N,N-Diethylbenzamide | Amide derivative; exhibits different reactivity |
Ethane, 1,1-di-o-tolyl-'s uniqueness lies in its dual o-tolyl substituents that enhance its stability and reactivity compared to simpler compounds like toluene or ethylene glycol. This structural complexity allows for diverse applications in organic synthesis and materials science that are not achievable with less substituted aromatic compounds.